molecular formula C4H7N3 B1366050 1-methyl-1H-pyrazol-4-amine CAS No. 69843-13-6

1-methyl-1H-pyrazol-4-amine

Cat. No. B1366050
CAS RN: 69843-13-6
M. Wt: 97.12 g/mol
InChI Key: LBGSWBJURUFGLR-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also an inhibitor of the FLT3-ITD and BCR-ABL pathways .


Synthesis Analysis

1-Methyl-1H-pyrazol-4-amine can be synthesized from 5-aminopyrazole via various bielectrophilic moieties . Another synthetic route involves the reaction of 1-methyl-1H-pyrazol-4-amine with formic acid .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazol-4-amine can be obtained from databases like PubChem and ChemSpider . The InChI code is InChI=1S/C4H7N3/c1-7-3-4 (5)2-6-7/h2-3H,5H2,1H3 .


Chemical Reactions Analysis

1-Methyl-1H-pyrazol-4-amine can participate in various chemical reactions. For instance, it can react with formic acid to produce N-(1-Methyl-1H-pyrazol-4-yl)formamide . It can also be used as a precursor in the design and synthesis of fused pyrazoloazines .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazol-4-amine has a molecular weight of 97.12 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Synthesis and Characterization

1-Methyl-1H-Pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and characterization. The synthesized compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid show promising biological activities. Advanced techniques like X-ray crystallography, FT-IR, UV–visible, and NMR spectroscopy have been utilized for structural analysis. These analyses are crucial for understanding the molecular interactions and properties of these compounds (Titi et al., 2020).

Reactivity Studies

The reactivity of 1-Methyl-1H-Pyrazol-4-amine derivatives, such as 3,4,5-Trinitro-1H-pyrazole, has been explored through various chemical reactions. These reactions involve nucleophilic substitution processes and provide insights into the molecular behavior of these compounds under different conditions (Dalinger et al., 2013).

Detonation and Explosive Properties

Studies have explored the potential of certain 1-Methyl-1H-Pyrazol-4-amine derivatives as high-energy density materials. For instance, 1-methyl-3,4,5-trinitro-1H-pyrazole has been analyzed for its detonation properties using density functional theory. These investigations are important for the development of new materials for explosive applications (Ravi et al., 2010).

Nonlinear Optical Studies

Derivatives of 1-Methyl-1H-Pyrazol-4-amine, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been studied for their nonlinear optical properties. Theoretical and experimental analyses, such as natural bond orbital analysis, are employed to investigate their molecular charge transfer and stability, which are crucial for applications in nonlinear optics (Tamer et al., 2016).

Pharmaceutical Applications

Some 1-Methyl-1H-Pyrazol-4-amine derivatives, like 1-arylpyrazoles, have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds have shown promise in neuropathic pain models, demonstrating the potential of 1-Methyl-1H-Pyrazol-4-amine derivatives in pharmaceutical applications (Díaz et al., 2012).

Corrosion Inhibition

Studies have also explored the use of bipyrazolic compounds, including derivatives of 1-Methyl-1H-Pyrazol-4-amine, as corrosion inhibitors. These compounds have shown efficiency in preventing corrosion of metals like iron, which is significant for industrial applications (Chetouani et al., 2005).

Future Directions

Research on 1-methyl-1H-pyrazol-4-amine and its derivatives continues to be an active area of study. For instance, new strategies for Hsp90 inhibition have emerged, with novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSWBJURUFGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903823
Record name NoName_4583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazol-4-amine

CAS RN

69843-13-6
Record name 1-Methyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Li, F Haeffner, S Wang, C Yuan… - … Process Research & …, 2021 - ACS Publications
… N-(1-Methyl-1H-pyrazol-4-yl)formamide (10) was readily prepared from 1-methyl-1H-pyrazol-4-amine (4) via reaction with formic acid. The route allows for large-scale production of 4-…
Number of citations: 3 pubs.acs.org
Y Yin, CJ Chen, RN Yu, L Shu, TT Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
… To a solution of 13 (17.5 g, 50 mmol) and K 2 CO 3 (13.82 g, 100 mmol) in CH 3 CN (200 mL) was added 1-methyl-1H-pyrazol-4-amine (5.1 g, 52.5 mmol) at room temperature. After …
Number of citations: 19 www.sciencedirect.com
H Cheng, SK Nair, BW Murray, C Almaden… - Journal of Medicinal …, 2016 - ACS Publications
… –ligand combinations was utilized to review the amination of an unprotected model substrate, 4-(benzyloxy)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine 41, with 1-methyl-1H-pyrazol-4-amine (…
Number of citations: 86 pubs.acs.org
S Planken, DC Behenna, SK Nair… - Journal of Medicinal …, 2017 - ACS Publications
… A suspension of 6-chloro-2-fluoro-9H-purine (5.49 g, 31.8 mmol, 1.00 equiv), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (6.60 g, 40.34 mmol, 1.26 equiv), and N,N-…
Number of citations: 77 pubs.acs.org
D Jia, M Gu, X Yu, K Yuan, S Wang, M Guo, P Gong - Chemical Papers, 2023 - Springer
… and 1-methyl-1H-pyrazol-4-amine using a Pd catalyst, but the 1-methyl-1H-pyrazol-4-amine easily … , the intermediate 11 and 1-methyl-1H-pyrazol-4-amine could afford the desired CN …
Number of citations: 0 link.springer.com
W Wang, X Feng, HX Liu, SW Chen, L Hui - Bioorganic & Medicinal …, 2018 - Elsevier
… Simultaneously, 10c were reacted with 1-methyl-1H-pyrazol-4-amine or 6a-b via palladium-catalyzed Buchwald-Hartwig coupling to produce target compounds 13a-c. The newly …
Number of citations: 19 www.sciencedirect.com
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
… Buchwald coupling of compound 78 with 1-methyl-1H-pyrazol-4-amine afforded compound … -4-amine dihydrochloride salt or 3-chloro-1-methyl-1H-pyrazol-4-amine to give 31, 32, or 34, …
Number of citations: 18 pubs.acs.org
W Su, Z Chen, M Liu, R He, C Liu, R Li, M Gao… - Bioorganic & Medicinal …, 2022 - Elsevier
… substituent to substituted pyrazoles inspired from the lead compound 7 also maintained good JAK3 inhibition activity with the IC 50 values of ∼2 nM for 1-methyl-1H-pyrazol-4-amine (…
Number of citations: 2 www.sciencedirect.com
SL Degorce, R Anjum, A Bloecher… - Journal of Medicinal …, 2019 - ACS Publications
In this article, we report the discovery of a series of 5-azaquinazolines as selective IRAK4 inhibitors. From modestly potent quinazoline 4, we introduced a 5-aza substitution to mask the …
Number of citations: 14 pubs.acs.org
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
… of 3-(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine (26a). H NMR (400 MHz, CDCl 3 … And 420.2 mg (37%) of 5-(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine (27). H …
Number of citations: 85 pubs.acs.org

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